molecular formula C16H14N2O3 B13956534 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester CAS No. 63455-51-6

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester

Cat. No.: B13956534
CAS No.: 63455-51-6
M. Wt: 282.29 g/mol
InChI Key: YTDVVJLYXSIROL-UHFFFAOYSA-N
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Description

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to a quinoline ring. The propyl ester functional group is attached to the carboxylic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the pyrimidoquinoline core. Subsequent esterification with propanol yields the desired propyl ester derivative.

Industrial Production Methods: Industrial production of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester
  • 6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid

Comparison: 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid propyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its butyl ester counterpart, the propyl ester may exhibit different solubility and pharmacokinetic properties. The ethoxy derivative, on the other hand, introduces an additional ethoxy group, which can further modify the compound’s chemical and biological behavior.

Properties

CAS No.

63455-51-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

propyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-2-9-21-16(20)12-10-17-14-8-7-11-5-3-4-6-13(11)18(14)15(12)19/h3-8,10H,2,9H2,1H3

InChI Key

YTDVVJLYXSIROL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O

Origin of Product

United States

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